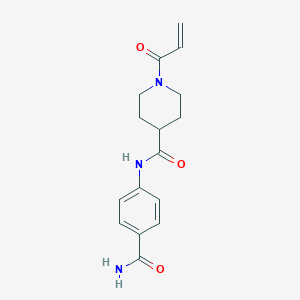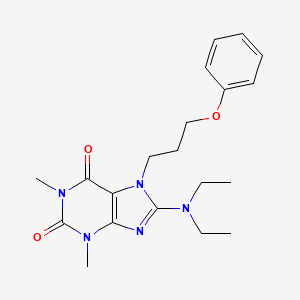
8-(diethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(diethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
One study explored the unusual reactions of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in DMF. Instead of the expected products, the reaction yielded 8-dimethylamino-substituted derivatives, highlighting the compound's role in nucleophilic substitution reactions (Khaliullin & Shabalina, 2020).
Pharmacological Studies
Research into structure-cardiovascular activity relationships revealed that derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, including those with 8-alkylamino groups, showed significant antiarrhythmic and hypotensive activities. These findings indicate the compound's potential in developing cardiovascular drugs (Chłoń-Rzepa et al., 2011).
Cytotoxic Activity
Another study on carboxamide derivatives of benzo[b][1,6]naphthyridines, which involved reactions with 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, found potent cytotoxic activities against various cancer cell lines. This research suggests the compound's utility in designing anticancer agents (Deady et al., 2003).
Fluorescent Probes
The synthesis of novel fluorescent triazole derivatives from reactions involving 2-(5-amino-1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol showcases the compound's applicability in developing new fluorescent probes. These probes exhibit high thermal stability and emit in the blue and green regions, suitable for various analytical and bioimaging applications (Padalkar et al., 2015).
Eigenschaften
IUPAC Name |
8-(diethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-5-24(6-2)19-21-17-16(18(26)23(4)20(27)22(17)3)25(19)13-10-14-28-15-11-8-7-9-12-15/h7-9,11-12H,5-6,10,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNHTCAJWKSPRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(diethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)
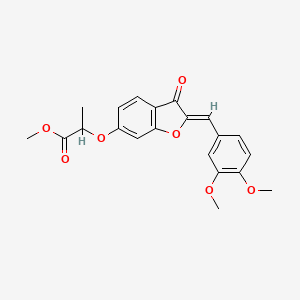
![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)

![Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride](/img/structure/B2409634.png)
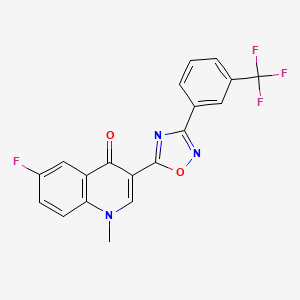

![3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2409638.png)
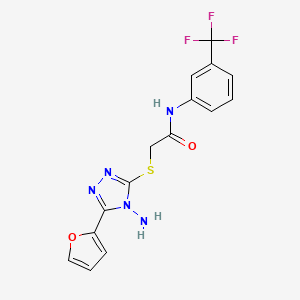
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2409642.png)
![(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B2409643.png)
![2-chloro-N-{[6-(2-methoxyethoxy)pyridazin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2409644.png)
![N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2409645.png)
